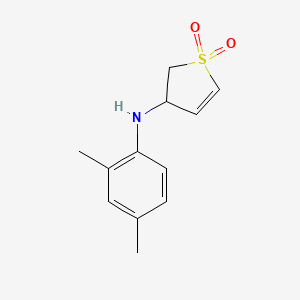

3-((2,4-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((2,4-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide, also known as DMTD, is a heterocyclic compound that has been extensively studied for its potential applications in various fields. DMTD is a derivative of thiazole and has a unique structure that makes it an interesting compound for scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The compound 3-((2,4-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is involved in various synthetic and reactivity studies. For instance, the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor that can be easily alkylated and loses SO2 upon heating, serves as a useful synthetic equivalent for further chemical transformations (Chou & Tsai, 1991). Moreover, the reactivity of 3-oxo-2,3-dihydrothiophene 1,1-dioxides with sulfur and nitrogen nucleophiles, leading to the formation of various functional compounds through the extrusion of sulfur dioxide, highlights the compound's potential in organic synthesis (Hofsløkken & Skattebol, 1999).

Fluorescent Probes and Sensors

The compound and its derivatives show promise in the development of fluorescent probes and sensors. A study involving polythiophene-based conjugated polymers, including derivatives of this compound, demonstrated high selectivity and sensitivity towards Hg2+ and Cu2+ in aqueous solutions. These findings suggest potential applications in environmental monitoring and bioimaging (Guo et al., 2014).

Material Science

In material science, the compound's derivatives have been studied for their role in enhancing photoluminescence and electron-transfer reactions. For example, the electrochemical oxidation of related thiophene compounds has led to the discovery of new classes of π-conjugated oligoaminothiophenes, which exhibit significant absorbance and photoluminescence properties. Such materials are of interest for applications in optoelectronic devices and sensors (Ekinci et al., 2000).

Organic Chemistry and Catalysis

The compound's utility extends to organic chemistry and catalysis, where its derivatives are used in reactions such as Diels-Alder and cycloaddition, demonstrating its versatility in constructing complex molecular architectures. This versatility is crucial for developing new pharmaceuticals, agrochemicals, and materials (Otani et al., 2003).

Mecanismo De Acción

Target of Action

The primary target of N-(2,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine, also known as Amitraz, is the alpha-adrenergic receptor in the central nervous system . This compound also interacts with octopamine receptors .

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic receptor, leading to overexcitation . It also interacts with octopamine receptors, further enhancing this overexcitation . Additionally, it inhibits the synthesis of monoamine oxidases and prostaglandins .

Biochemical Pathways

The overexcitation caused by Amitraz leads to paralysis and death in insects . The inhibition of monoamine oxidases and prostaglandins further contributes to this effect .

Pharmacokinetics

It is known that it undergoes hydrolysis to form n-(2,4-dimethylphenyl)-n’-methylformamidine (bst 27 271) and 2,4-dimethylformanilide (bst 27 919), with bst 27 271 occurring in higher amounts .

Result of Action

The result of Amitraz’s action is the overexcitation and subsequent paralysis and death of insects . This makes it an effective insecticide and acaricide, particularly against mites and ticks .

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-9-3-4-12(10(2)7-9)13-11-5-6-16(14,15)8-11/h3-7,11,13H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOMDJYETAURTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CS(=O)(=O)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2495447.png)

![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2495448.png)

![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2495456.png)

![Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2495457.png)

![8-Butyl-5H,6H,11H-benzo[a]carbazole](/img/structure/B2495458.png)

![1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one](/img/structure/B2495461.png)

![5-Tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B2495464.png)